N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a chemical compound with diverse applications in scientific research and industry. Due to its unique structural features, it exhibits interesting biochemical properties and potential for various practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide can be accomplished through multiple synthetic routes involving several key steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of precursors such as hydrazine derivatives and formyl pyrimidines.
Introduction of the ethylthio and isopropylamino groups: These functional groups can be introduced through nucleophilic substitution reactions, where suitable electrophilic centers are targeted by appropriate nucleophiles.
Attachment of the ethyl spacer and acetamide groups: The final construction of the target compound involves coupling reactions to introduce the ethyl linker and acetamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would focus on optimizing yield and purity, possibly involving continuous flow synthesis for scalability. Efficient separation and purification techniques such as crystallization or chromatography might be used to ensure high quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound could undergo oxidation reactions leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions might target the acetamide group or the nitro groups, leading to corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where electron-withdrawing groups increase susceptibility to nucleophilic attack.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, thiolates.
Major Products Formed
Depending on the reaction pathway, products could range from sulfoxides/sulfones (oxidation) to amines (reduction) and various substituted derivatives (nucleophilic substitution).
Scientific Research Applications
Chemistry
N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide is used in synthetic organic chemistry as a building block for more complex molecules.
Biology
The compound can serve as a molecular probe for studying biological pathways and interactions involving its target proteins.
Medicine
Potential medicinal applications include its use as a lead compound for drug discovery, targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties or as an intermediate in the synthesis of other high-value chemicals.
Mechanism of Action
Molecular Targets and Pathways
This compound likely exerts its effects by binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise molecular pathways would depend on its interaction with biological systems, potentially involving inhibition or activation of key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(methylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(phenyl)acetamide.
N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide.
Uniqueness
Compared to similar compounds, N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide possesses a unique combination of functional groups that confer distinct chemical properties and biological activity, making it a valuable compound for further research and application.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c1-4-32-24-28-22(27-16(2)3)20-15-26-30(23(20)29-24)13-12-25-21(31)14-18-10-7-9-17-8-5-6-11-19(17)18/h5-11,15-16H,4,12-14H2,1-3H3,(H,25,31)(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHHVNDUQMHXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=CC4=CC=CC=C43)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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